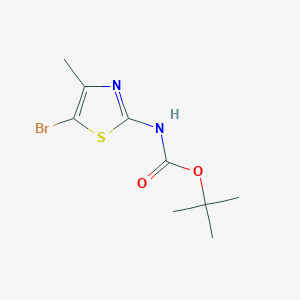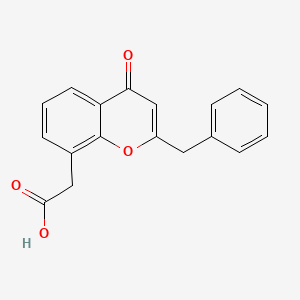
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group onto an indene derivative.
Reduction: Reduction of the nitro group to an amino group.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Esterification: Formation of the methyl ester.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indene derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
®-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activity.
Indene Derivatives: Compounds with similar indene structures but different functional groups.
Nitro Compounds: Compounds with nitro groups that may have similar reactivity.
Uniqueness
Chirality: The (S)-enantiomer may have unique biological activity compared to the ®-enantiomer.
Functional Groups: The combination of amino, nitro, and ester groups may confer unique reactivity and biological properties.
特性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
methyl 2-[(1S)-1-amino-6-nitro-2,3-dihydroinden-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11(15)7-12(13)5-4-8-2-3-9(14(16)17)6-10(8)12;/h2-3,6H,4-5,7,13H2,1H3;1H/t12-;/m0./s1 |
InChIキー |
JHPVQXIORGEIHQ-YDALLXLXSA-N |
異性体SMILES |
COC(=O)C[C@]1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
正規SMILES |
COC(=O)CC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


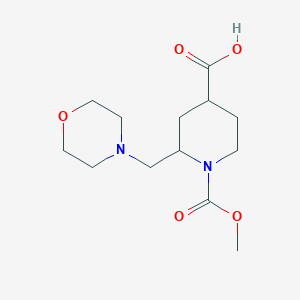

![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)
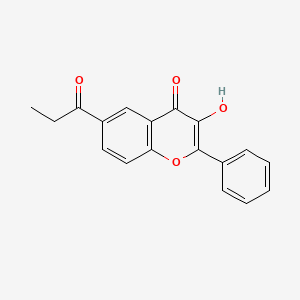

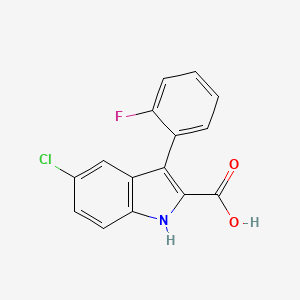

![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
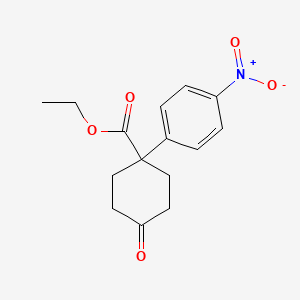
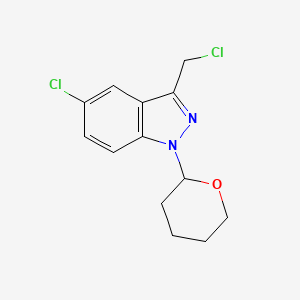

![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)
